molecular formula C11H12N4 B14337610 3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile CAS No. 108472-97-5

3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile

Cat. No.: B14337610
CAS No.: 108472-97-5
M. Wt: 200.24 g/mol
InChI Key: PWWFZKMUFKVYLI-UHFFFAOYSA-N
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Description

3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

108472-97-5

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-6-hex-1-ynylpyrazine-2-carbonitrile

InChI

InChI=1S/C11H12N4/c1-2-3-4-5-6-9-8-14-11(13)10(7-12)15-9/h8H,2-4H2,1H3,(H2,13,14)

InChI Key

PWWFZKMUFKVYLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

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